![molecular formula C12H19N3O2 B7506878 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506878.png)
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone, also known as MOZE or Ro 15-4513, is a chemical compound that has been studied for its potential use in scientific research. MOZE is a benzodiazepine receptor antagonist, meaning it can block the effects of benzodiazepines, which are commonly used as sedatives and anxiolytics.
Mecanismo De Acción
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone acts as a competitive antagonist at the benzodiazepine receptor, meaning it can bind to the receptor and prevent benzodiazepines from binding. This can lead to a reduction in the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.
Biochemical and Physiological Effects:
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone has been shown to have a number of biochemical and physiological effects, including the inhibition of GABAergic neurotransmission and the modulation of glutamatergic neurotransmission. 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone has also been shown to have anxiogenic effects in animal models, suggesting that it may be useful for studying anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone in lab experiments is that it can selectively block the effects of benzodiazepines without affecting other neurotransmitter systems. This can allow researchers to study the specific role of benzodiazepine receptors in various physiological and pathological processes. However, one limitation of using 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone is that it may not fully replicate the effects of benzodiazepine withdrawal in humans, as it does not affect all benzodiazepine receptor subtypes.
Direcciones Futuras
There are a number of future directions for research on 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone and benzodiazepine receptors. One area of interest is the potential use of 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone as a tool for studying the role of benzodiazepine receptors in the development of addiction and withdrawal. Another area of interest is the development of more selective benzodiazepine receptor antagonists, which could have therapeutic potential for a variety of disorders. Finally, there is a need for further research on the long-term effects of benzodiazepine use and withdrawal, as well as the potential role of benzodiazepine receptors in these processes.
Métodos De Síntesis
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone can be synthesized through a multistep process starting from 3-methyl-5-oxazolidinone. The key step involves the reaction of 3-methyl-5-oxazolidinone with 1,4-dibromobutane to form the diazepane ring. The oxazolylmethyl group is then introduced through a Grignard reaction, followed by oxidation to form the ketone group.
Aplicaciones Científicas De Investigación
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone has been used in scientific research to study the role of benzodiazepine receptors in various physiological and pathological processes. For example, 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone has been used to investigate the effects of benzodiazepines on memory and learning, as well as their potential role in the development of addiction and withdrawal.
Propiedades
IUPAC Name |
1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-10-8-12(17-13-10)9-14-4-3-5-15(7-6-14)11(2)16/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBJCBTWBJYBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
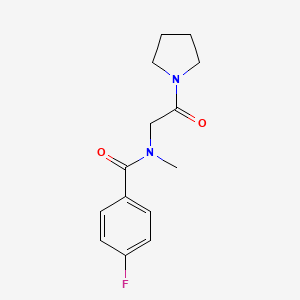


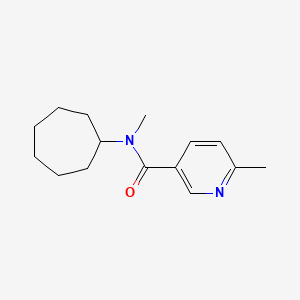

![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
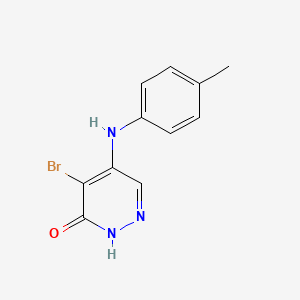
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
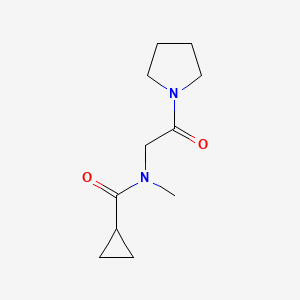
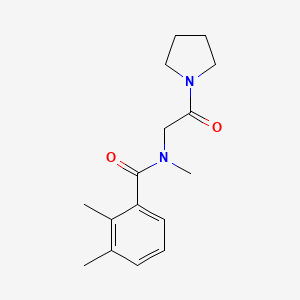

![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)
